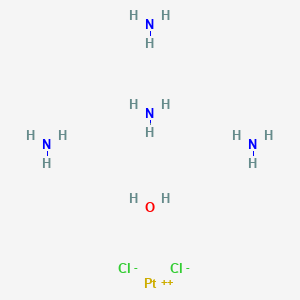

Tetraammineplatinum(II) chloride hydrate

Vue d'ensemble

Description

Tetraammineplatinum(II) chloride hydrate is a complex inorganic compound with notable applications in various chemical synthesis processes and catalysis. Its unique properties and reactivity stem from its molecular structure and the presence of the platinum(II) ion coordinated with ammonia ligands.

Synthesis Analysis

The synthesis of Tetraammineplatinum(II) chloride involves several stages, starting from platinum salts. The overall yield to Tetraammineplatinum(II) chloride has been reported to be 61%, indicating a complex synthesis process that involves careful control of reaction conditions and stages, including the determination of platinum by atomic absorption and characterization by XRD, IR, and XRF analyses (Martínez-Montalvo et al., 2017).

Molecular Structure Analysis

Research on the molecular structure of Tetraammineplatinum(II) chloride hydrate has revealed its coordination environment and bond distances, providing insights into its chemical reactivity and interactions. The hydrated platinum(II) ion in acidic aqueous solution binds four water molecules with specific Pt-O bond distances, highlighting the weak axial water coordination (Jalilehvand & Laffin, 2008).

Chemical Reactions and Properties

Tetraammineplatinum(II) chloride hydrate participates in a variety of chemical reactions, including hydrolysis and reactions with other metal salts under certain conditions. The compound has shown to act as a fluoride-ion acceptor in solutions of beryllium halides in liquid ammonia, demonstrating its versatility in chemical synthesis (Kraus et al., 2012).

Physical Properties Analysis

The physical properties of Tetraammineplatinum(II) chloride hydrate, such as its crystalline structure and hydration pattern, have been studied using techniques like crystallography and molecular dynamics simulations. These studies have provided detailed pictures of its hydration structure and the impact of solvation on its behavior in solution (Melchior et al., 2013).

Chemical Properties Analysis

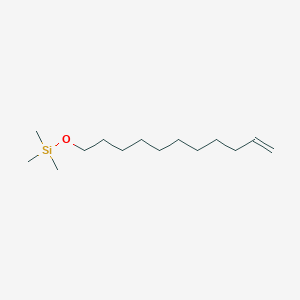

The chemical properties of Tetraammineplatinum(II) chloride hydrate, particularly its reactivity and catalytic capabilities, have been explored in the context of vapor-phase hydrosilylation of acetylene. It has been shown to be an active and thermally stable catalyst when supported on silica gel, illustrating its potential in industrial applications (Okamoto et al., 2002).

Applications De Recherche Scientifique

Catalysis and Biofuel Production : Tetraammineplatinum(II) chloride is used in synthesizing catalysts for biofuel production. It is a precursor compound for catalysts supported on structured pore size, promoting the transfer of triglyceride molecules and evaluating the scaling-up process for industrial-scale applications (Martínez-Montalvo et al., 2017).

Vapor-Phase Hydrosilylation : In the field of chemical engineering, this compound is used as a catalyst in polyethylene glycol medium supported on silica gel for vapor-phase hydrosilylation of acetylene with trichlorosilane or trimethoxysilane (Okamoto et al., 2002).

Radiolysis Studies : Tetraammineplatinum(II) is investigated for its reaction with electrons and hydrogen atoms in aqueous media, using pulse radiolysis techniques. This research is significant in understanding the formation and characterization of transitory platinum–ammonia complex ions (Khan et al., 1981).

Nanoparticle Synthesis : It's used in the preparation of platinum nanoparticles, employing a novel method using electrostatic interactions between the Pt complex ions and sulfonic groups in hydrated Nafion molecules (Lee et al., 2009).

Ion-Exchange Reactions : Research on tetraammineplatinum(II)–hydrogen ion exchange on α-zirconium phosphate has been conducted. This study is vital in the field of ion-exchange processes and materials science (Hasegawa & Yamamine, 1983).

Electrochemical Applications : A new amperometric glucose sensor based on glucose oxidase immobilized on pyrolytic graphite modified with tetraammineplatinum(II) chloride demonstrates its potential in biosensor technology (Sun, Xu & Okada, 1998).

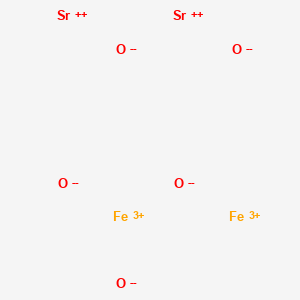

Material Science : It's used in producing mesoporous carbon supporting Pt, Ru, or Pd nanoparticles, providing insights into nanomaterials and catalysis (Gotoh et al., 2009).

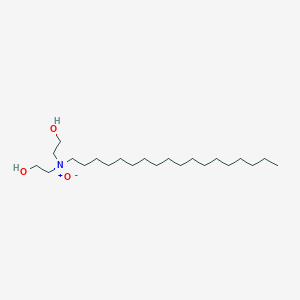

Fabrication of Conducting Materials : Tetraammineplatinum(II) chloride is used in the fabrication of elastomeric but electrically conducting materials, demonstrating its application in the development of new materials (Delille et al., 2007).

Mécanisme D'action

Target of Action

Tetraammineplatinum(II) chloride hydrate is a coordination complex of platinum (II), consisting of a central platinum ion surrounded by four ammine (NH3) ligands and two chloride (Cl-) ions . It is commonly used as a precursor to synthesize other platinum catalysts . The primary targets of this compound are the components involved in the catalytic reactions where it is used, such as the decomposition of volatile organic compounds .

Mode of Action

The compound interacts with its targets by acting as a source of platinum . It can be used to deposit a layer of Pt electrode on Nafion membranes . As a coupling catalyst in electron beam technology, it aids in the decomposition of volatile organic compounds .

Biochemical Pathways

In the context of its use as a catalyst, it likely facilitates specific chemical reactions, leading to the breakdown of complex organic compounds .

Result of Action

The primary result of the action of Tetraammineplatinum(II) chloride hydrate is the facilitation of certain chemical reactions. For instance, when used as a catalyst in the decomposition of volatile organic compounds, it aids in breaking down these compounds into simpler substances .

Action Environment

The efficacy and stability of Tetraammineplatinum(II) chloride hydrate can be influenced by various environmental factors. For instance, it should be stored in a well-ventilated place and the container should be kept tightly closed . It is also sensitive to moisture and can decompose at high temperatures, emitting toxic fumes of ammonia and chlorine . Therefore, it is crucial to handle and store this compound properly to ensure its stability and effectiveness.

Safety and Hazards

Tetraammineplatinum(II) chloride hydrate may be corrosive to metals. It causes skin irritation and serious eye irritation. It may cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled . It should be stored in a well-ventilated place and the container should be kept tightly closed .

Orientations Futures

Tetraammineplatinum(II) chloride hydrate has potential applications in various fields due to its role as a catalyst. It can be used in the electron beam technology for the decomposition of volatile organic compounds . It can also be used as a source of platinum to deposit a layer of Pt electrode on Nafion membranes .

Propriétés

IUPAC Name |

azane;dichloroplatinum;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.4H3N.H2O.Pt/h2*1H;4*1H3;1H2;/q;;;;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWBDNMCYHWRSOH-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.N.N.N.O.Cl[Pt]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2H14N4OPt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetraammineplatinum(II) chloride hydrate | |

CAS RN |

108374-32-9, 13933-33-0 | |

| Record name | Tetraammineplatinum(II) chloride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Platinum(2+), tetraammine-, chloride (1:2), (SP-4-1)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

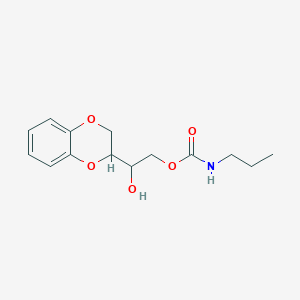

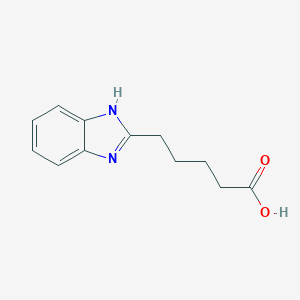

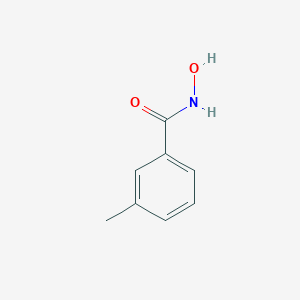

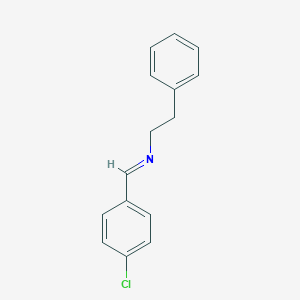

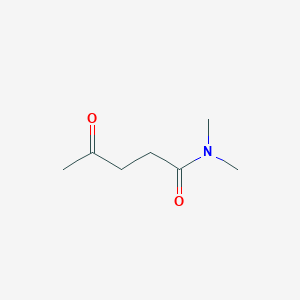

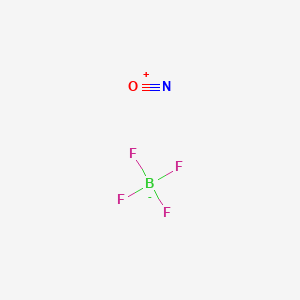

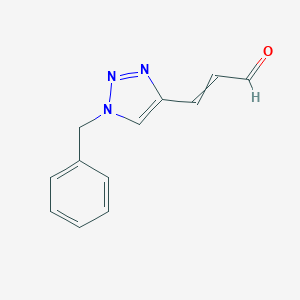

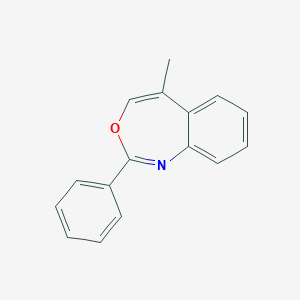

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of Tetraammineplatinum(II) chloride hydrate in the fabrication of Platinum/carbon black (Pt/CB) powder coatings?

A1: Tetraammineplatinum(II) chloride hydrate serves as the precursor material for platinum in the synthesis of Pt/CB powder. [] The ultrasonic method employed in the study utilizes Tetraammineplatinum(II) chloride hydrate along with carbon black and ethyl cellulose. The platinum compound loading and drying temperature are crucial factors influencing the properties of the final Pt/CB product.

Q2: How does the characterization of the synthesized Pt/CB powder connect to its potential applications?

A2: Characterization techniques like XRD, SEM, EDX, XRF, and TEM analyses help determine the chemical composition and microstructure of the Pt/CB powder. [] These factors directly impact the powder's electrical conductivity, a key property for applications like coating fluorine-doped tin oxide (FTO) conductive glasses. Understanding these properties is vital for optimizing the performance of Pt/CB coatings in various applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzenesulfonic acid, 2-[2-[1-(2-chloro-6-methylphenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]diazenyl]-4-[[(3-chloro-1-oxido-1,2,4-benzotriazin-7-yl)carbonyl]amino]-, sodium salt (1:1)](/img/structure/B79808.png)

![Benzyl alcohol, [7-14C]](/img/structure/B79828.png)